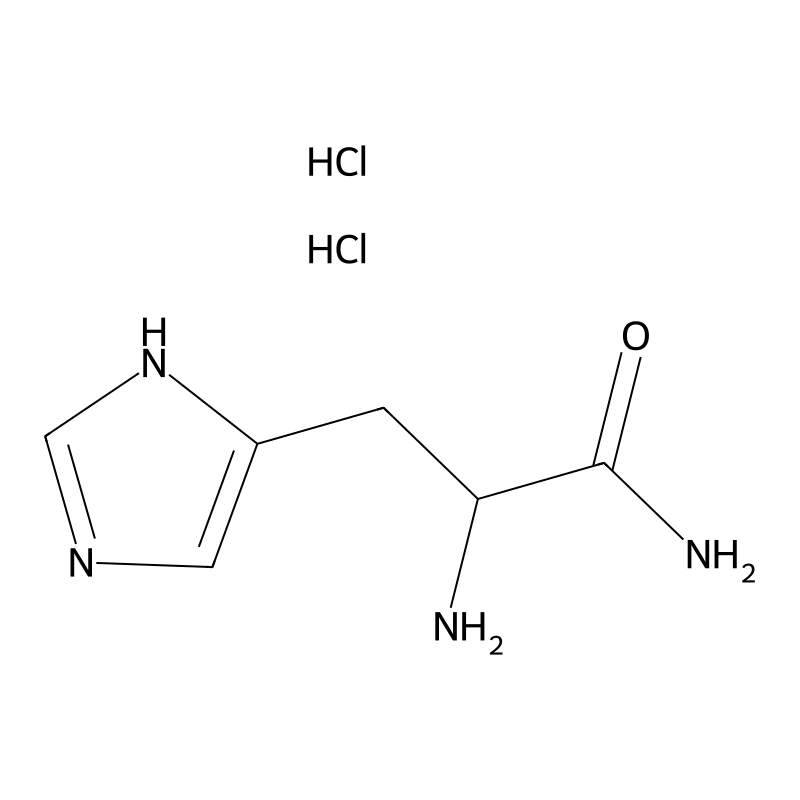

H-His-NH2.2HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

H-His-NH2.2HCl, also known as L-Histidine amide dihydrochloride, is a synthetic derivative of the amino acid histidine. This compound is characterized by its two hydrochloride groups, which enhance its solubility in aqueous environments. The molecular formula for H-His-NH2.2HCl is C6H12Cl2N, and it is typically presented as a white crystalline solid. This compound plays a significant role in biochemical research and applications due to its unique properties and biological activities.

The mechanism of action of H-His-NH2.2HCl is primarily related to its use as a building block in peptide synthesis. Once incorporated into a peptide chain, the properties of the histidine side chain (imidazole ring) can influence the overall function of the peptide depending on the specific sequence and application [].

As with any research chemical, it is crucial to handle H-His-NH2.2HCl with appropriate precautions. Specific data on its toxicity might not be available, but general safety considerations for handling amino acid derivatives should be followed:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to institutional guidelines.

Protein and Peptide Synthesis:

- H-His-NH2.2HCl serves as a building block for the synthesis of peptides and proteins containing a modified C-terminus (carboxyl end) compared to L-histidine. The amide group (NH2) replaces the carboxylic acid group (COOH) of L-histidine, allowing for the creation of specific peptide structures. This is useful for studying protein function, protein-protein interactions, and designing novel therapeutic agents [].

Studies on Histidine Function:

- The imidazole ring of histidine plays a crucial role in protein function, particularly in catalysis and acid-base chemistry. H-His-NH2.2HCl, with its modified C-terminus, can be used to investigate the specific role of the imidazole ring by affecting protein interactions or catalytic activity. This helps researchers understand the mechanisms by which histidine contributes to protein function [].

Cellular and Biochemical Studies:

- H-His-NH2.2HCl can be employed in studies related to cellular uptake and metabolism of modified amino acids. Researchers can use it to understand how cells handle this modified form of histidine compared to the natural L-histidine. This can provide insights into cellular processes and potential applications in drug development [].

Bioconjugation Techniques:

- The presence of the amine group (NH2) in H-His-NH2.2HCl makes it suitable for bioconjugation techniques. Researchers can attach various molecules like fluorescent tags, drugs, or imaging probes to the amine group, allowing them to study protein localization, track specific molecules within cells, or develop targeted therapies [].

- Oxidation: The imidazole ring of histidine can be oxidized under specific conditions, which may lead to the formation of different histidine derivatives.

- Reduction: The compound can be reduced to form various derivatives, potentially altering its biological activity.

- Substitution: The amino and carboxyl groups can participate in substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents employed .

H-His-NH2.2HCl exhibits notable biological activity, particularly in stimulating the release of growth hormone (GH). This action is significant in various physiological processes, including metabolism and muscle growth. The compound's interaction with growth hormone receptors enhances its efficacy as a potential therapeutic agent in growth-related disorders. Additionally, H-His-NH2.2HCl is soluble in solvents such as dimethyl sulfoxide and acetone, which facilitates its use in biological assays .

The synthesis of H-His-NH2.2HCl typically involves:

- Peptide Bond Formation: Histidine amino acids are combined through peptide bond formation under controlled conditions to ensure proper structure.

- Use of Protecting Groups: Protecting groups are employed to prevent unwanted side reactions during synthesis.

- Coupling Reagents: Specific coupling reagents facilitate the formation of the dipeptide bond.

In industrial settings, automated peptide synthesizers are often used to enhance yield and purity. Techniques like high-performance liquid chromatography (HPLC) are then applied for purification to remove impurities .

H-His-NH2.2HCl has several applications across various fields:

- Pharmaceuticals: It is explored as a potential therapeutic agent for stimulating growth hormone release.

- Biochemical Research: Used in studies related to protein synthesis and metabolic processes.

- Nutraceuticals: Investigated for its role in dietary supplements aimed at enhancing muscle growth and recovery.

The compound's ability to interact with biological systems makes it a valuable tool in both research and therapeutic contexts .

Studies on H-His-NH2.2HCl have focused on its interactions with growth hormone receptors and other biological targets. These interactions are crucial for understanding how the compound influences physiological processes such as metabolism and tissue repair. The pharmacokinetics of H-His-NH2.2HCl indicate that environmental factors like temperature can affect its stability and efficacy, suggesting that storage conditions should be optimized for best results .

Several compounds share structural or functional similarities with H-His-NH2.2HCl:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Histidine | Basic amino acid; simpler structure | Single amino acid; less complex than H-His-NH2 |

| L-Histidine methyl ester | Methylated derivative of histidine | Alters solubility and biological activity |

| Histidine dipeptides | Composed of histidine linked with another amino acid | Varies in structure; less specific interaction |

The uniqueness of H-His-NH2.2HCl lies in its specific dipeptide structure, which allows it to interact with biological targets distinctly compared to other compounds. Its ability to stimulate growth hormone release further sets it apart from similar compounds .